molecular formula C8H8F3NO2 B1404313 3,4-Dimethoxy-2-(trifluoromethyl)pyridine CAS No. 1184172-68-6

3,4-Dimethoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1404313
CAS No.: 1184172-68-6
M. Wt: 207.15 g/mol
InChI Key: JVUSURQEVGGTIU-UHFFFAOYSA-N
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Description

Historical Context of Trifluoromethylpyridine Derivatives in Organic Chemistry

The development of trifluoromethylpyridine (TFMP) derivatives traces back to the mid-20th century, when fluorine’s role in enhancing compound stability and bioactivity became apparent. The first commercial TFMP derivative, fluazifop-butyl, emerged in the 1970s as a herbicide, marking a paradigm shift in agrochemical design. Early synthesis routes relied on halogen-exchange reactions, such as the vapor-phase fluorination of trichloromethylpyridines, which enabled large-scale production of intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine. These methods laid the groundwork for diversifying TFMP derivatives, including 3,4-dimethoxy-2-(trifluoromethyl)pyridine, which capitalized on methoxy groups’ electron-donating properties to modulate reactivity.

The Hammett equation, which quantifies substituent effects on reaction rates, has been instrumental in rationalizing the electronic contributions of the trifluoromethyl group. With a σₚ value of +0.54, this group exerts a strong electron-withdrawing inductive effect, contrasting with the electron-donating methoxy groups (σₚ = −0.268). This duality enables precise tuning of the pyridine ring’s electronic density, facilitating applications in nucleophilic and electrophilic substitution reactions.

Table 1: Hammett Constants for Key Substituents in Pyridine Derivatives

Substituent σₚ (Para) σₘ (Meta)
Trifluoromethyl (CF₃) +0.54 +0.43
Methoxy (OCH₃) −0.268 +0.115
Chloro (Cl) +0.227 +0.373
Methyl (CH₃) −0.170 −0.069

Data derived from Hammett equation studies.

Structural Significance of Methoxy and Trifluoromethyl Substituents

The spatial arrangement of methoxy groups at the 3- and 4-positions of the pyridine ring introduces steric hindrance while enhancing solubility through hydrogen bonding. Concurrently, the trifluoromethyl group at the 2-position imposes a pronounced electron-withdrawing effect, destabilizing the ring’s electron density and directing electrophilic attacks to specific positions. Nuclear magnetic resonance (NMR) studies reveal deshielding of adjacent protons due to the trifluoromethyl group’s −I effect, corroborated by upfield shifts in carbon signals for methoxy-attached carbons.

X-ray crystallography of related compounds, such as 2-(chloromethyl)-3,4-dimethoxypyridine, demonstrates that methoxy groups adopt planar configurations relative to the pyridine ring, minimizing steric clashes. In contrast, the trifluoromethyl group’s tetrahedral geometry introduces torsional strain, which influences conformational dynamics in solution. These structural features are critical for interactions with biological targets, where the trifluoromethyl moiety enhances lipophilicity and membrane permeability.

Role in Modern Heterocyclic Compound Research

In agrochemistry, this compound derivatives have been explored as precursors for herbicides and insecticides. For instance, analogs incorporating sulfur moieties exhibit potent antibacterial activity against Xanthomonas oryzae (EC₅₀ = 7.2 μg/mL), outperforming commercial agents like bismerthiazol. The compound’s trifluoromethylpyridine core also serves as a building block for antiviral agents, with recent studies demonstrating 75% inhibition of tobacco mosaic virus (TMV) in planta.

Pharmaceutical applications leverage the scaffold’s ability to engage biological targets through hydrogen bonding and hydrophobic interactions. Derivatives functionalized with piperazine or oxadiazole groups show promise as kinase inhibitors and antimicrobial agents. Synthetic methodologies, such as palladium-catalyzed cross-coupling and microwave-assisted fluorination, have streamlined the production of these derivatives, enabling rapid structure-activity relationship (SAR) studies.

Table 2: Biological Activities of Selected Trifluoromethylpyridine Derivatives

Derivative Structure Target Organism EC₅₀/IC₅₀ (μg/mL)
TFMP-oxadiazole (6q) Xanthomonas oryzae 7.2
TFMP-piperazine (E3) P. xylostella 40–78
TFMP-thioether (F10) Ralstonia solanacearum 83

Data compiled from recent antimicrobial studies.

Properties

IUPAC Name

3,4-dimethoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-13-5-3-4-12-7(6(5)14-2)8(9,10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUSURQEVGGTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Synthesis via Chloromethyl and Methoxylation Reactions

A comprehensive method described in patent literature involves the following sequential steps:

Step Reaction Type Description Conditions/Notes Yield/Outcome
1 Methylation Voitol is methylated in aqueous sodium hydroxide with dimethyl phosphate under cooling (0-4 °C). Stirring 3-6 h in ice-water bath; molar ratio voitol:dimethyl phosphate:NaOH = (2-4):(2-4):1. Formation of 3-methoxyl-2-methyl-4H-pyran-4-one (colorless liquid).
2 Amination The ketone intermediate is aminated in strong aqueous ammonia at 40-45 °C for 3-6 h. Water boiled off under reduced pressure; crystals isolated after acetone recrystallization. White crystals of 3-methoxyl-2-methyl-4(1H)-pyridone.
3 Chlorination The pyridone is chlorinated with phosphorus oxychloride under ice bath and refluxed 8-12 h. Post-reaction workup includes toluene washing, pH adjustment to 10-11 with NaOH, and extraction. 4-chloro-3-methoxyl-2-picoline obtained.
4 Oxidation 4-chloro-3-methoxyl-2-picoline is oxidized with hydrogen peroxide and glacial acetic acid at 50-80 °C for 3-6 h. Volume ratio of acetic acid to H2O2 = 1.3-1.5:1; pH adjusted to 10-11 post reaction. 4-chloro-3-methoxyl-2-methylpyridine N-oxide isolated.
5 Methylolation and Secondary Chlorination Aceticanhydride heated with the N-oxide intermediate at 140 °C for 4 h; followed by NaOH treatment and chlorination with sulfur oxychloride at low temperature (0-3 °C). Extraction and recrystallization steps follow. 2-chloromethyl-3,4-dimethoxypyridine hydrochloride obtained with 56-76% yield.

This method emphasizes careful temperature control, sequential functional group transformations, and purification steps to ensure high purity of the final chloromethylated dimethoxypyridine intermediate, which can be further converted to the trifluoromethyl derivative by appropriate fluorination or substitution reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group at position 2 and methoxy groups at positions 3 and 4 direct reactivity toward electrophilic and nucleophilic agents.

Key findings :

  • Methoxy displacement : Reaction with sodium methoxide in methanol replaces chloride with methoxy groups under reflux (18 hours, 65–75% yield) .

  • Hydroxymethylation : Treatment with acetic anhydride and sodium hydroxide at 80–85°C introduces hydroxymethyl groups via N-oxide intermediates (e.g., 2-hydroxymethyl-3,4-dimethoxypyridine) .

Reagents and conditions :

Reaction TypeReagents/ConditionsProductYield (%)
MethoxylationNaOMe/MeOH, reflux, 18h2-Methoxy-3-(trifluoromethyl)pyridine65–75
HydroxymethylationAc₂O, NaOH (20%), 80–85°C, 2h2-Hydroxymethyl-3,4-dimethoxypyridine60–70

Electrophilic Aromatic Substitution

The electron-rich pyridine ring facilitates electrophilic substitution at specific positions:

Halogenation :

  • Chlorination : Using Cl₂ gas at 380–420°C introduces chlorine at positions 2 and 5, forming 2,5-dichloro derivatives (Table 1) .

  • Fluorination : Vapor-phase fluorination with HF yields bis(trifluoromethyl)pyridines at 420–520°C .

Table 1. Halogenation Products from 3,4-Dimethoxy-2-(trifluoromethyl)pyridine

SubstrateConditions (°C)Major ProductYield (GC PA%)
3,4-Dimethoxy-2-(CF₃)pyridine380–4202,5-Dichloro-3,4-dimethoxy-6-CF₃-pyridine64.1
3,4-Dimethoxy-2-(CF₃)pyridine5202,3,5-Trichloro-4-methoxy-6-CF₃-pyridine31.4

Cyclocondensation Reactions

The compound participates in cyclocondensation to form fused heterocycles:

With trifluoroacetate esters :
Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts under basic conditions (Et₃N, 80°C) to yield trifluoromethylpyrazoles via enolate intermediates .

Example :
3 4 Dimethoxy 2 CF pyridine+CF COCH COOEtEt N5 Trifluoromethyl 4 methyl 3 pyridylpyrazole\text{3 4 Dimethoxy 2 CF pyridine}+\text{CF COCH COOEt}\xrightarrow{\text{Et N}}\text{5 Trifluoromethyl 4 methyl 3 pyridylpyrazole}

Functional Group Transformations

Oxidation :

  • N-Oxide formation : Reaction with hydrogen peroxide in acetic acid produces stable N-oxides (e.g., 3,4-dimethoxy-2-(CF₃)pyridine N-oxide) .

Reduction :

  • Trifluoromethyl group stability : The CF₃ group resists reduction under conditions like LiAlH₄, preserving the fluorinated backbone .

Reaction Mechanisms and Selectivity

  • Steric effects : The 3,4-dimethoxy groups hinder substitution at adjacent positions, favoring reactivity at C-2 and C-6 .

  • Electronic effects : The CF₃ group deactivates the ring, directing electrophiles to methoxy-activated positions .

Scientific Research Applications

Medicinal Chemistry

3,4-Dimethoxy-2-(trifluoromethyl)pyridine has been investigated for its potential as a pharmaceutical agent. The compound's ability to interact with various biomolecules makes it useful in the study of biological pathways. Its unique structure allows it to act as an intermediate in the synthesis of more complex organic molecules.

Case Study: Pharmacological Activity
Research has shown that derivatives of trifluoromethylpyridine exhibit enhanced biological activity due to their interaction with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects against diseases like cancer .

Agrochemicals

The compound is also prominent in agrochemical applications. Trifluoromethylpyridine derivatives are used to develop pesticides and herbicides that protect crops from pests. Notably, Fluazifop-butyl was one of the first trifluoromethylpyridine derivatives introduced to the market, paving the way for over 20 new agrochemicals with ISO common names .

Data Table: Agrochemical Products Derived from Trifluoromethylpyridine

Product NameApplicationMarket Approval Year
Fluazifop-butylHerbicide1980
New TFMP DerivativeInsecticide2021
TFMP-based FungicideFungicide2023

Material Science

In material science, this compound is utilized in the development of specialty chemicals and materials with specific properties such as increased stability and reactivity. The incorporation of fluorine into organic compounds often enhances their performance in various applications.

The biological activity of this compound is attributed to its structural features that facilitate interactions with biological targets. The trifluoromethyl group increases lipophilicity, allowing better penetration through biological membranes. This property is critical for enhancing the pharmacokinetic profiles of therapeutic agents derived from this compound.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The methoxy groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Positional Isomers

The following isomers share the same molecular formula (C₈H₈F₃NO₂) but differ in substituent placement:

Compound Name Substituent Positions CAS Number Catalog Number
2,3-Dimethoxy-4-(trifluoromethyl)pyridine -OCH₃ (2,3); -CF₃ (4) 1227565-90-3 151971
2,4-Dimethoxy-3-(trifluoromethyl)pyridine -OCH₃ (2,4); -CF₃ (3) 1227579-20-5 151972
This compound -OCH₃ (3,4); -CF₃ (2) 1184172-68-6 151975

Key Observations :

  • Electronic Effects: The -CF₃ group is strongly electron-withdrawing, while -OCH₃ is electron-donating. In contrast, the 2,3-Dimethoxy-4-CF₃ isomer positions the -CF₃ group para to the methoxy substituents, which may alter resonance stabilization and dipole interactions .
  • Steric Effects : The 3,4-Dimethoxy configuration introduces steric hindrance between the two methoxy groups, possibly reducing rotational freedom and influencing binding affinity in biological systems.

Neuroprotective Potential

In neuroprotective studies, pyridine derivatives with -CF₃ substituents (e.g., compound 9f in ) exhibit enhanced cell viability (82% at 3 μM). The 3,4-Dimethoxy-2-CF₃ isomer’s methoxy groups could mimic the electron-donating effects observed in 4-methoxy derivatives (e.g., compound 9k in ), which retain 80% cell viability. However, the steric bulk of adjacent methoxy groups might reduce membrane permeability compared to monosubstituted analogues .

Comparative Analysis with Broader Pyridine Derivatives

  • 3,5-Dicyano-6-trifluoromethylpyridine (): The cyano (-CN) groups increase electrophilicity, making this compound more reactive in nucleophilic substitutions than methoxy-substituted derivatives.
  • Thiazolo[5,4-b]pyridine derivatives (): Incorporation of a trifluoromethyl phenyl amide moiety enhances c-KIT inhibitory activity, suggesting that -CF₃ positioning relative to heterocyclic rings is critical for target engagement.

Implications for Drug and Pesticide Design

  • Substituent Positioning : The 3,4-Dimethoxy-2-CF₃ configuration balances electronic and steric effects, making it suitable for applications requiring moderate reactivity and solubility.
  • Activity Trends : Isomers with -CF₃ at position 2 (as in the target compound) may favor interactions with hydrophobic pockets in enzymes, whereas -CF₃ at position 4 (e.g., 2,3-Dimethoxy-4-CF₃) could optimize π-stacking in aromatic binding sites .

Biological Activity

3,4-Dimethoxy-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features methoxy groups at the 3 and 4 positions and a trifluoromethyl group at the 2 position of the pyridine ring. These substitutions enhance the compound's lipophilicity and metabolic stability, which are crucial for its interactions with biological targets.

The mechanism of action of this compound involves:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes.
  • Hydrogen Bonding : The methoxy groups can form hydrogen bonds with target biomolecules, influencing the compound's biological effects.
  • Enzyme Interaction : It may interact with various enzymes, affecting metabolic pathways.

Antimicrobial Activity

Research indicates that compounds with a pyridine nucleus often exhibit antimicrobial properties. A study highlighted that pyridine derivatives possess significant antibacterial activity against Gram-negative bacteria, suggesting that this compound may also have similar effects due to its structural characteristics .

Anti-inflammatory Potential

The anti-inflammatory properties of related pyridine derivatives have been explored in various studies. For example, compounds with similar structural motifs have shown efficacy in inhibiting pro-inflammatory cytokines in human assays . The potential for this compound to modulate inflammatory responses warrants further investigation.

Pharmacological Applications

This compound is being investigated for its role as a pharmaceutical intermediate. Its unique chemical properties make it suitable for developing new therapeutic agents targeting various diseases. Current research focuses on its potential applications in treating inflammatory conditions and infections .

Case Studies and Research Findings

StudyFindings
Wang et al. (2022) Identified antimicrobial activity in pyridine derivatives; suggests potential for this compound .
Research on Fluorinated Compounds (2021) Discussed the enhanced biological activities due to the trifluoromethyl group; relevant to understanding the activity of this compound .
Anti-inflammatory Studies Related compounds demonstrated inhibition of TNFα in human assays; indicates possible anti-inflammatory effects for this compound .

Q & A

Q. What are the primary synthetic routes for 3,4-Dimethoxy-2-(trifluoromethyl)pyridine?

The synthesis typically involves two key steps: (1) introducing the trifluoromethyl group via halogen exchange (e.g., using CF₃Cu or CF₃SiMe₃ under catalytic conditions) and (2) installing methoxy groups via nucleophilic substitution or Pd-catalyzed coupling. For example, Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid (using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH) can attach aryl groups to the pyridine core . Trifluoromethylation often requires careful control of temperature and stoichiometry to avoid side reactions .

Synthetic Step Reagents/Conditions Yield Range Key Challenges
TrifluoromethylationCF₃Cu, CuI, DMF, 80–100°C45–65%Competing dehalogenation
Methoxy Group InstallationNaOMe, MeOH, reflux70–85%Regioselectivity control
Cross-CouplingPd(PPh₃)₄, K₂CO₃, toluene/EtOH, 105°C60–75%Purification of polar byproducts

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and electronic environments. The deshielding effect of the trifluoromethyl group (~δ 120–125 ppm in ¹³C) and methoxy protons (δ 3.8–4.0 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation, with attention to isotopic patterns from fluorine .
  • HPLC-PDA/ELSD : To assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data are limited, general pyridine-derivative protocols apply:

  • Use fume hoods and PPE (gloves, lab coat) to avoid inhalation or skin contact .
  • Store in airtight containers under inert gas (N₂/Ar) due to potential hydrolysis of the trifluoromethyl group .
  • Dispose of waste via halogen-specific protocols, as trifluoromethyl groups may generate HF under extreme conditions .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of the pyridine ring?

Regioselectivity is influenced by:

  • Directing Groups : A nitro or carbonyl group at the 2-position can direct electrophilic substitution to the 4-position .
  • Catalyst Design : Pd catalysts with bulky ligands (e.g., XPhos) favor coupling at sterically accessible positions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on electron-deficient carbons .

Q. What role do the methoxy and trifluoromethyl groups play in modulating electronic properties for material science applications?

  • Trifluoromethyl Group : Enhances electron-withdrawing effects, reducing LUMO energy for applications in organic semiconductors or OLEDs (e.g., as ligands in Ir(III) complexes) .
  • Methoxy Groups : Provide electron-donating resonance, balancing charge transport properties. Computational studies (DFT) show a 0.3–0.5 eV reduction in HOMO-LUMO gap compared to non-methoxy analogs .

Q. How do structural modifications impact biological activity in related pyridine derivatives?

  • Trifluoromethyl : Increases metabolic stability and membrane permeability in drug candidates, as seen in kinase inhibitors .
  • Methoxy Groups : Enhance π-π stacking with aromatic amino acid residues (e.g., in CYP450 enzymes), affecting binding affinity. SAR studies on analogs show IC₅₀ improvements of 10–100× with optimized methoxy positioning .

Methodological Considerations

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Variable Temperature NMR : Resolves signal splitting caused by rotational barriers (e.g., trifluoromethyl group dynamics) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton environments, particularly for methoxy and pyridine protons .
  • X-ray Crystallography : Definitive confirmation of regiochemistry for crystalline derivatives .

Q. How are reaction yields optimized in large-scale syntheses?

  • Flow Chemistry : Continuous processing minimizes exothermic risks during trifluoromethylation .
  • Microwave-Assisted Synthesis : Reduces reaction times for Pd-catalyzed steps (e.g., from 24h to 2h) .
  • Recrystallization Solvents : Use of hexane/EtOAc (3:1) achieves >99% purity by removing Pd residues .

Data Analysis and Interpretation

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • DFT Calculations (Gaussian, ORCA) : Model transition states for trifluoromethyl group reactions, with B3LYP/6-31G* basis sets .
  • Molecular Dynamics (MD) Simulations : Assess solvation effects in cross-coupling reactions .

Q. How are stability studies conducted under varying pH and temperature conditions?

  • Forced Degradation (ICH Guidelines) : Expose the compound to 0.1M HCl/NaOH (70°C, 24h) and analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (~220°C for this compound) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Dimethoxy-2-(trifluoromethyl)pyridine
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3,4-Dimethoxy-2-(trifluoromethyl)pyridine

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